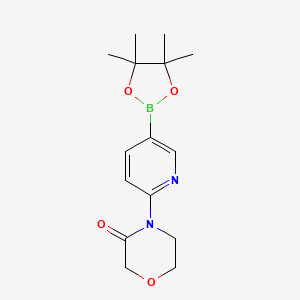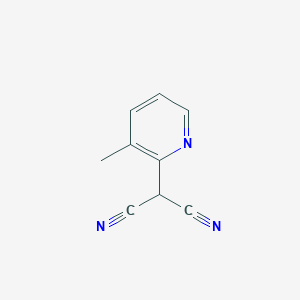
2-(3-Methylpyridin-2-yl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpyridin-2-yl)malononitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a malononitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)malononitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylpyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine alcohols or amines.
Substitution: Amides, esters, or other functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methylpyridin-2-yl)malononitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpyridin-2-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylpyridin-3-yl)malononitrile
- 2-(4-Methylpyridin-2-yl)malononitrile
- 2-(3-Ethylpyridin-2-yl)malononitrile
Comparison
2-(3-Methylpyridin-2-yl)malononitrile is unique due to the specific positioning of the methyl group and the malononitrile moiety, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability profiles. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-12-9(7)8(5-10)6-11/h2-4,8H,1H3 |
Clave InChI |
AYEDDEUMFSZWBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)
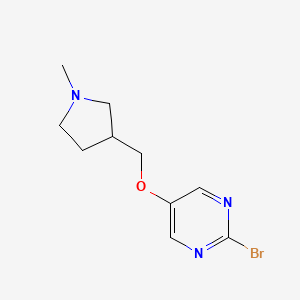

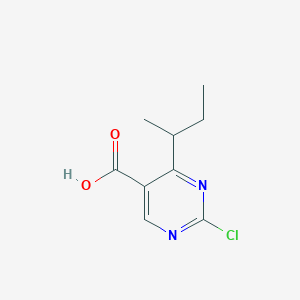
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)
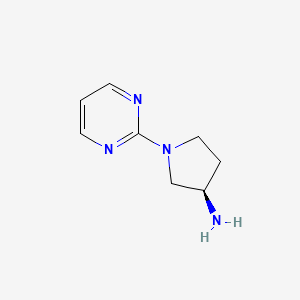

![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)

![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)

